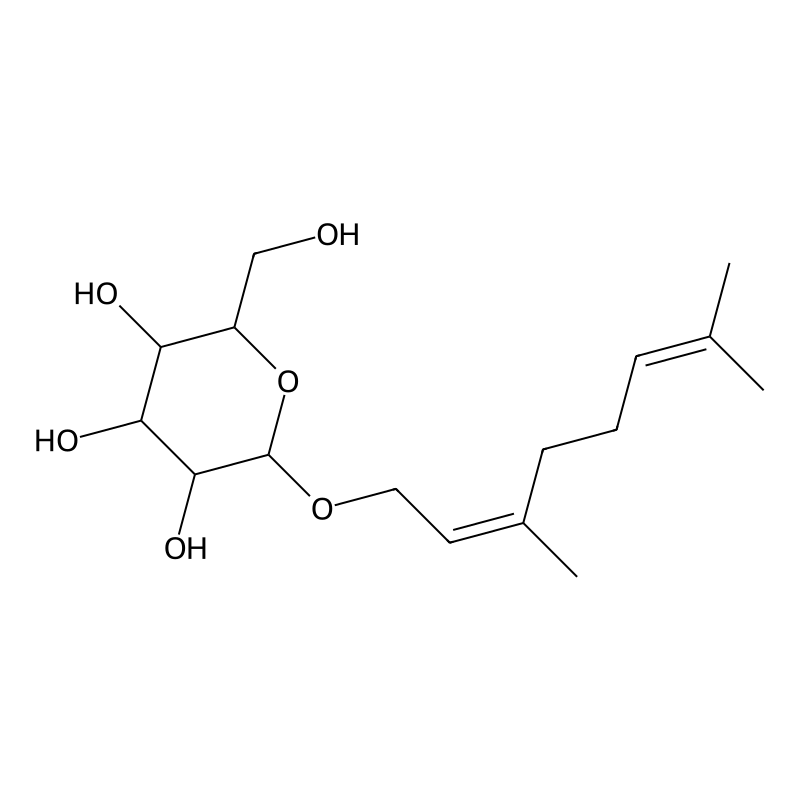

Geranyl b-D-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Aroma Precursor in Green Tea Cultivation

Specific Scientific Field: This application falls under the field of Food Chemistry, specifically in the cultivation and processing of green tea .

Comprehensive and Detailed Summary of the Application: Geranyl beta-D-glucopyranoside has been identified as a glycosidic aroma precursor in green tea leaves . This compound, along with other glycosides, contributes to the unique aroma of green tea.

Methods of Application or Experimental Procedures: The glycosides, including Geranyl beta-D-glucopyranoside, were isolated from green tea leaves through a series of chromatographic processes. These processes included isolation on Amberlite XAD-2, ODS flash chromatography, and finally High Performance Liquid Chromatography (HPLC) . The chemical structure of the glycoside was confirmed through spectrometric analyses and enzymatic hydrolysis with glycosidase, followed by Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC analyses .

Summary of Results or Outcomes: The isolation and identification of Geranyl beta-D-glucopyranoside as an aroma precursor in green tea leaves suggest its significant role in the aroma profile of green tea. The enzymatic hydrolysis of this compound with acetone powder obtained from fresh tea leaves generated the same compounds, further confirming its role as a tea aroma precursor .

The isolation and identification of Geranyl beta-D-glucopyranoside suggest its significant role in the aroma profile of green tea . .

Geranyl beta-D-glucoside is a glycoside formed from the combination of geraniol, a monoterpenoid alcohol, and beta-D-glucose. Its chemical formula is C₁₆H₂₈O₆, and it is classified as a supramolecular amphiphile due to its dual nature, containing both hydrophobic (geranyl) and hydrophilic (glucoside) components . This compound has been identified in various plant species, including Rhodiola sachalinensis, Rhodiola rosea, and Zingiber officinale, indicating its potential role in plant metabolism and ecology .

The biological activity of geranyl beta-D-glucoside has garnered attention due to its multifaceted pharmacological properties. It exhibits antioxidant, anti-inflammatory, and potential antimicrobial activities. Studies suggest that this compound may play a role in plant defense mechanisms against pathogens and environmental stressors . Furthermore, its glycosylated form can enhance the solubility and stability of geraniol in aqueous environments, potentially increasing its bioavailability for therapeutic applications .

Geranyl beta-D-glucoside can be synthesized through various methods:

- Enzymatic Synthesis: Utilizing glycosyltransferases to catalyze the transfer of glucose to geraniol. This method is advantageous due to its specificity and mild reaction conditions.

- Chemical Synthesis: Involves the direct reaction of geraniol with activated forms of glucose under acidic or basic conditions. This approach may yield a mixture of products and requires purification steps .

- Microbial Fermentation: Certain microorganisms can produce geranyl beta-D-glucoside through biotransformation processes, utilizing natural metabolic pathways to generate glycosides from terpenes .

Geranyl beta-D-glucoside has several applications:

- Flavoring Agent: Due to its pleasant aroma, it is used in food and beverage industries as a flavoring agent.

- Cosmetic Industry: Its antioxidant properties make it a valuable ingredient in skincare formulations.

- Pharmaceuticals: The compound's biological activities suggest potential therapeutic uses in treating inflammation and oxidative stress-related conditions .

Research on interaction studies involving geranyl beta-D-glucoside indicates that it may interact with various biological molecules, enhancing or inhibiting their activities. For instance, its presence can affect the activity of enzymes involved in metabolic pathways, potentially influencing the bioactivity of other compounds within plant systems . Additionally, studies suggest that it may modulate cellular responses through interactions with signaling pathways relevant to stress responses in plants .

Geranyl beta-D-glucoside shares structural similarities with other glycosides derived from terpenes. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Geraniol | Monoterpenoid alcohol | Direct precursor to geranyl beta-D-glucoside |

| Linalool beta-D-glucoside | Glycoside | Similar structure; derived from linalool |

| Citronellol beta-D-glucoside | Glycoside | Derived from citronellol; exhibits similar properties |

| Nerol beta-D-glucoside | Glycoside | Related monoterpenoid; different stereochemistry |

Geranyl beta-D-glucoside is unique due to its specific combination of geraniol and glucose, which contributes distinct biological activities not entirely shared by other similar compounds. Its amphiphilic nature also allows for unique interactions within biological systems compared to more hydrophobic or hydrophilic counterparts.

The Koenigs-Knorr reaction represents one of the most established and widely utilized methodologies for the synthesis of geranyl β-D-glucoside. This classical glycosylation approach, first described by Wilhelm Koenigs and Eduard Knorr in 1901, involves the substitution reaction of a glycosyl halide with an alcohol to form a glycosidic bond [1] [2]. The method has been extensively modified and optimized over the decades, making it particularly suitable for the preparation of monoterpene glycosides such as geranyl β-D-glucoside.

Fundamental Reaction Mechanism

The Koenigs-Knorr mechanism proceeds through several key steps that are critical for understanding optimization strategies [1] [2]. Initially, the glycosyl bromide or chloride reacts with the silver-based promoter, leading to the elimination of silver halide and formation of an oxocarbenium ion intermediate [2]. From this intermediate, a dioxolanium ring forms through neighboring group participation, which is subsequently attacked by the alcohol nucleophile via an SN2 mechanism [2]. This mechanistic pathway results in the characteristic inversion of stereochemistry, providing the desired β-glycosidic linkage for geranyl β-D-glucoside synthesis.

Optimization of Reaction Parameters

Recent comprehensive studies have revealed that temperature control represents the most critical factor in optimizing Koenigs-Knorr glycosylations [1] [3]. Traditional protocols typically begin at cryogenic temperatures (-78°C) and gradually warm to ambient temperature over extended periods, resulting in variable and often poor yields [3]. However, systematic investigations have demonstrated that isothermal conditions below the donor activation temperature can dramatically improve both yield and efficiency [3].

For geranyl β-D-glucoside synthesis, optimal temperature conditions have been established through detailed parametric analysis. Studies show that maintaining reaction temperatures at -20°C isothermally provides yields of 89-99% with reaction times of only 25 minutes [1] [3]. This represents a significant improvement over traditional temperature ramping protocols, which often require 12-24 hours and yield only 5-85% of the desired product [3].

Catalyst System Optimization

The choice and amount of catalyst system significantly influences both the efficiency and selectivity of geranyl β-D-glucoside formation [1] [4]. Silver oxide (Ag₂O) remains the most commonly employed promoter, providing yields of 70-99% in typical reaction times of 5-30 minutes [1]. However, recent advances have demonstrated that the catalyst loading can be substantially reduced without compromising reaction efficiency.

Breakthrough research has shown that using only 0.5 equivalents of Ag₂O, rather than the traditional 3.0 equivalents, can achieve yields of 85-99% in 5-10 minutes when combined with appropriate co-promoters [4]. This reduction in catalyst loading represents both an economic advantage and an environmental improvement, as it reduces the consumption of expensive silver salts while maintaining excellent reaction performance.

Co-Promoter Effects and Acceleration

The introduction of Lewis acid co-promoters has revolutionized Koenigs-Knorr glycosylations for geranyl β-D-glucoside synthesis [1] [4]. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at 20 mol% loading has been shown to dramatically accelerate reaction rates, achieving 99% yields in less than 5 minutes when combined with 0.5 equivalents of Ag₂O [1]. This acceleration effect is attributed to the formation of AgOTf in situ, which serves as a more effective activating species for glycosyl bromides [1].

Alternative co-promoters such as trifluoromethanesulfonic acid (TfOH) at 0.4 equivalents have also proven effective, particularly for challenging substrates, providing yields of 85-93% in 30-35 minutes [4]. These co-promoter systems enable practitioners to achieve excellent results with reduced reaction times and milder conditions.

Solvent System Selection

Solvent choice plays a crucial role in determining both the efficiency and selectivity of geranyl β-D-glucoside synthesis [1] [4]. Dichloromethane (CH₂Cl₂) has been established as the optimal solvent system, consistently providing yields of 85-99% with reaction times of 5-10 minutes [1] [4]. The effectiveness of dichloromethane is attributed to its ability to solubilize both the glycosyl donor and acceptor while maintaining the stability of the silver-based catalyst system.

Toluene represents a viable alternative solvent, particularly for large-scale preparations, achieving yields of 87-99% in 30-35 minutes [4]. While slightly longer reaction times are required compared to dichloromethane, toluene offers advantages in terms of cost and environmental considerations for industrial applications.

Protecting Group Strategy

The selection of protecting groups on the glycosyl donor dramatically affects both reactivity and selectivity in geranyl β-D-glucoside synthesis [1] [4]. Per-benzoylated glycosyl donors demonstrate superior reactivity compared to their per-benzylated counterparts, achieving yields of 85-99% in 5-30 minutes with excellent β-selectivity [1] [4]. This enhanced reactivity of benzoylated donors contradicts traditional armed-disarmed theory predictions and has been consistently observed across multiple studies [4].

Per-benzylated donors, while showing lower reactivity with yields of 65-87% and reaction times of 8 hours, can still be effectively utilized when sulfur-tolerant catalyst systems such as Ag₂SO₄ are employed [4]. The choice between benzoylated and benzylated protecting groups often depends on the specific synthetic strategy and downstream deprotection requirements.

Advanced Optimization Strategies

Recent developments in Koenigs-Knorr methodology have focused on developing more sophisticated optimization approaches [3] [5]. The concept of donor activation temperature (TA) has emerged as a powerful tool for predicting optimal reaction conditions [3]. For geranyl β-D-glucoside synthesis, maintaining temperatures below the specific activation temperature (-11°C for typical glucosyl donors) ensures minimal side reactions while maximizing product formation [3].

Organocatalytic variations of the Koenigs-Knorr reaction have also shown promise, with urea-catalyzed protocols achieving yields of 85-95% through hydrogen-bond activation mechanisms [5]. These organocatalytic approaches offer advantages in terms of reduced metal content and improved functional group tolerance.

Reaction Monitoring and Optimization

Visual monitoring capabilities represent a unique advantage of optimized Koenigs-Knorr protocols [4]. Reactions performed with 0.5 equivalents of Ag₂O exhibit characteristic color changes that allow practitioners to monitor reaction progress visually. The reaction mixture begins dark due to Ag₂O presence, gradually lightens as the promoter is consumed, and becomes completely colorless upon reaction completion [4]. This visual indication provides a simple and reliable method for determining optimal reaction endpoints without the need for analytical monitoring.

Scale-Up Considerations

The optimized Koenigs-Knorr methodology for geranyl β-D-glucoside synthesis demonstrates excellent scalability potential [4]. The reduced catalyst loadings, shortened reaction times, and improved yields make this approach particularly attractive for larger-scale preparations. The ability to achieve complete conversion with minimal catalyst waste and reduced environmental impact positions this methodology as highly suitable for industrial applications.

Research Data and Performance Metrics

Comprehensive analysis of optimization studies reveals consistent performance improvements across multiple parameters. Temperature optimization alone can reduce required building block equivalents by 50% compared to traditional ramping protocols [3]. Catalyst optimization reduces silver salt consumption by 83% while maintaining or improving yields [4]. Co-promoter addition accelerates reactions by factors of 60-100, reducing reaction times from hours to minutes [1].